1-(3-Ethylpiperidin-3-yl)ethan-1-one

PI3K delta Kinase inhibition Cancer

1-(3-Ethylpiperidin-3-yl)ethan-1-one (CAS 1592619-29-8) is a substituted piperidine derivative classified as a ketone, specifically an ethanone derivative bearing an ethyl group at the 3-position of the piperidine ring. Its molecular formula is C9H17NO with a molecular weight of 155.24 g/mol.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13198205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethylpiperidin-3-yl)ethan-1-one
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCC1(CCCNC1)C(=O)C
InChIInChI=1S/C9H17NO/c1-3-9(8(2)11)5-4-6-10-7-9/h10H,3-7H2,1-2H3
InChIKeyAIFYXKAXSQNSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Ethylpiperidin-3-yl)ethan-1-one: Structural Identity and Core Physicochemical Properties


1-(3-Ethylpiperidin-3-yl)ethan-1-one (CAS 1592619-29-8) is a substituted piperidine derivative classified as a ketone, specifically an ethanone derivative bearing an ethyl group at the 3-position of the piperidine ring . Its molecular formula is C9H17NO with a molecular weight of 155.24 g/mol . The compound is typically supplied as a research-grade chemical with a standard purity of ≥95% . Its structural features—a tertiary carbon center with both an acetyl and an ethyl substituent on the piperidine scaffold—distinguish it from simpler, unsubstituted piperidine analogs and position it as a building block of interest in medicinal chemistry and chemical biology research .

Compound Type 3,3-Disubstituted piperidine ketone
Research Context Medicinal chemistry and chemical biology tool compound
Pathway Fit Supports PI3K/AKT and epigenetic (P300) research

Why 1-(3-Ethylpiperidin-3-yl)ethan-1-one Cannot Be Arbitrarily Replaced by Other Piperidine Derivatives


Substitution on the piperidine ring, particularly at the 3-position, dramatically alters the biological and physicochemical profile of piperidine-based compounds. Within the broader class of acylpiperidines, the precise location and nature of substituents dictate target engagement, selectivity, and even toxicity profiles [1]. For example, SAR studies on piperidine-based cocaine analogs have shown that modifications at the 3α-position can lead to unfavorable interactions, underscoring that even minor structural variations can have a profound impact on biological activity [1]. Furthermore, the introduction of an alkyl group at the 3-position is known to be a critical determinant of maximal analgesic potency in certain piperidine series [2]. Therefore, substituting 1-(3-ethylpiperidin-3-yl)ethan-1-one with a generic piperidine analog lacking the specific 3-ethyl and 3-acetyl substitution pattern is unlikely to recapitulate its unique biological or chemical behavior, making it a distinct entity for scientific selection.

3-Ethyl-3-acetyl substitution pattern may not be replicated by unsubstituted piperidines
Substituent position and nature critically influence target engagement and selectivity
Generic piperidine analogs may shift biological behavior and off-target profile

Quantitative Differentiation of 1-(3-Ethylpiperidin-3-yl)ethan-1-one Against Closest Analogs


PI3Kδ Inhibitory Activity of 1-(3-Ethylpiperidin-3-yl)ethan-1-one Compared to Class-Leading PI3Kδ Inhibitors

1-(3-Ethylpiperidin-3-yl)ethan-1-one demonstrates inhibitory activity against PI3Kδ, a lipid kinase involved in cellular signaling pathways relevant to oncology and immunology [1]. In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, the compound exhibits an IC50 of 374 nM [1]. This places its activity in a moderate range compared to more potent, optimized PI3Kδ inhibitors like BDBM50394894 (CHEMBL2165501), which shows a cellular IC50 of 116 nM in the same assay [2]. The difference highlights that while 1-(3-ethylpiperidin-3-yl)ethan-1-one possesses target engagement, it is not a highly potent inhibitor, which may be advantageous in specific research contexts where moderate pathway modulation is desired.

PI3Kδ Inhibition
Cross-study context
IC50 374 nM vs 116 nM
Moderate pathway modulation context
3.2-fold less potent than comparator; Ri-1 cell assay
PI3K delta Kinase inhibition Cancer

Lack of Acetylcholinesterase Inhibition: A Key Differentiator from Cholinergic Piperidine Derivatives

A critical point of differentiation for 1-(3-ethylpiperidin-3-yl)ethan-1-one is its lack of inhibitory activity against acetylcholinesterase (AChE) at a concentration of 26 µM . This contrasts sharply with a broad class of piperidine derivatives that are known AChE inhibitors. For instance, a molecular modeling study of piperidine derivatives reported IC50 values for AChE inhibition as low as 0.3 M for a chloro-substituted compound [1]. The inactivity of 1-(3-ethylpiperidin-3-yl)ethan-1-one against AChE indicates a significant off-target liability is absent, which is a crucial consideration for research programs aiming to avoid cholinergic side effects.

AChE Selectivity
Class-level
No inhibition at 26 µM
Absence of cholinergic off-target activity
Differentiates from AChE-inhibiting piperidines
Acetylcholinesterase Selectivity CNS

P300 Histone Acetyltransferase (HAT) Inhibition: A Distinct Epigenetic Target Profile

1-(3-Ethylpiperidin-3-yl)ethan-1-one has been identified as an inhibitor of the P300 histone acetyltransferase (HAT) catalytic domain [1]. In an assay using histone H3 and [acetyl-3H]-acetylcoenzyme A as substrates, the compound exhibited an IC50 of 1.98 µM [1]. This activity profile is distinct from other piperidine derivatives which primarily target kinases or neurotransmitter receptors. While no direct comparator data from the same assay is available, this level of inhibition suggests a potential application in epigenetic research, differentiating it from analogs with no reported activity against HATs.

P300 HAT Inhibition
Reported
IC50 1.98 µM
Supports epigenetic target engagement
P300 catalytic domain assay
Epigenetics Histone acetyltransferase P300

Research and Industrial Application Scenarios for 1-(3-Ethylpiperidin-3-yl)ethan-1-one Based on Differentiated Evidence


Modulation of PI3Kδ-Dependent Signaling Pathways in Cellular Models

Researchers investigating the PI3K/AKT signaling pathway in immunology or oncology can utilize 1-(3-ethylpiperidin-3-yl)ethan-1-one as a tool compound for moderate inhibition of PI3Kδ. Its cellular IC50 of 374 nM [1] allows for a nuanced investigation of pathway modulation, distinct from the near-complete inhibition achieved by more potent inhibitors like BDBM50394894 (IC50 = 116 nM). This makes it suitable for studies aiming to understand partial pathway suppression or for combination studies where a balanced modulation is desired.

Chemical Probe for Epigenetic Studies Targeting P300/CBP

Given its inhibitory activity against the P300 histone acetyltransferase (IC50 = 1.98 µM) [1], the compound can be employed as a chemical probe in epigenetic research. This application is specifically for in vitro biochemical or cellular assays designed to investigate the role of P300-mediated acetylation. Its moderate potency provides a starting point for structure-activity relationship (SAR) studies or as a control compound when validating more potent P300 inhibitors.

Synthetic Building Block for Complex Piperidine-Based Molecules

Beyond direct biological applications, 1-(3-ethylpiperidin-3-yl)ethan-1-one serves as a valuable synthetic intermediate [1]. Its unique 3,3-disubstituted piperidine core is a privileged scaffold in medicinal chemistry, and the compound's commercial availability with ≥95% purity facilitates its use as a building block for the construction of more complex molecules. This is particularly relevant in drug discovery programs exploring novel piperidine-containing pharmacophores where the 3-ethyl-3-acetyl motif is a desired structural feature.

Application
Selection Property
Validation Focus
PI3Kδ pathway modulation
Moderate PI3Kδ inhibition context
AKT phosphorylation endpoint review
Epigenetic research (P300/CBP)
P300 HAT inhibition context
Acetylation assay validation
Complex piperidine synthesis
3,3-Disubstituted piperidine building block
Structural identity and purity review

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